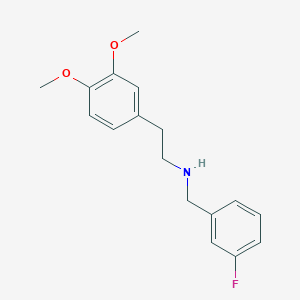

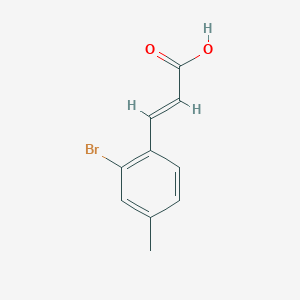

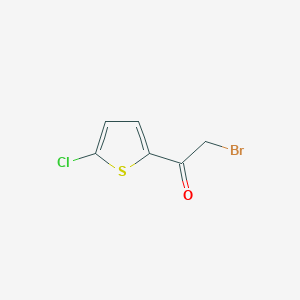

![molecular formula C8H8BrNOS B1271723 2-[(4-Bromophenyl)thio]acetamide CAS No. 30243-07-3](/img/structure/B1271723.png)

2-[(4-Bromophenyl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Bromophenyl)thio]acetamide is a chemical compound that has been studied for its potential pharmacological properties, particularly as an anticonvulsant agent. The compound features a bromophenyl group attached to a thioacetamide moiety, which has been shown to interact with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme .

Synthesis Analysis

The synthesis of 2-[(4-Bromophenyl)thio]acetamide derivatives involves the alkylation of 4,6-dimethyl-2-thiopyrimidine with α-chloroacetamides in a Dimethylformamide (DMF) environment, in the presence of potassium carbonate (К2СО3) . Other related compounds have been synthesized through various methods, including the reaction of thiourea with acetylacetone , alkylation and nitration reactions , and the reaction of aniline derivatives with acyl chlorides .

Molecular Structure Analysis

The molecular structure of 2-[(4-Bromophenyl)thio]acetamide derivatives has been established using techniques such as 1H and 13C Nuclear magnetic resonance (NMR) spectroscopy, Liquid chromatography–mass spectrometry (LS/MS), and elemental analysis . The dihedral angles between the bromophenyl and other phenyl rings or acetamide groups have been reported, indicating the spatial arrangement of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-[(4-Bromophenyl)thio]acetamide derivatives has been explored through molecular docking studies, which predict the affinity of these compounds for anticonvulsant biotargets . The interaction between the bromophenyl moiety and the target proteins plays a crucial role in the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Bromophenyl)thio]acetamide derivatives include their vibrational frequencies, which have been investigated both experimentally and theoretically . The HOMO and LUMO analysis, as well as NBO analysis, have been used to determine charge transfer and stability of the molecules . The crystal structures of these compounds feature various intermolecular interactions, such as hydrogen bonds and C—H⋯π contacts, which contribute to their stability and potential biological activity .

Applications De Recherche Scientifique

Specific Scientific Field

This research falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide has been synthesized and studied for its potential as an antimicrobial and anticancer agent . The aim of this research was to combat drug resistance by pathogens and cancerous cells .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method . Anticancer activity was tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANRZFAWSQOJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366962 |

Source

|

| Record name | 2-[(4-bromophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)thio]acetamide | |

CAS RN |

30243-07-3 |

Source

|

| Record name | 2-[(4-bromophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

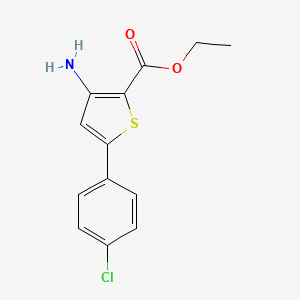

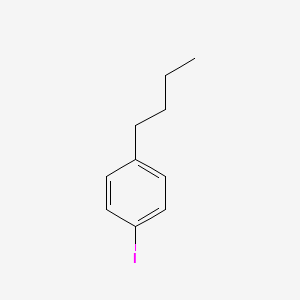

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)